3-Chloro-4-iodopyridine
Overview
Description
Synthesis Analysis
The synthesis of halogenated pyridines, such as 3-Chloro-4-iodopyridine, typically involves strategic halogenation reactions. For example, the synthesis of related compounds like 2-cholo-3-iodopyridine demonstrates a process involving diazotization and iodination, yielding the product with about 80% efficiency and confirmed structure by 1H NMR and IR (Du Yi-hui, 2009).
Molecular Structure Analysis
Molecular structure analysis of halogenated pyridines reveals their crystalline nature and intermolecular interactions. For instance, the structure of 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide shows a monoclinic structure with positional disorder, highlighting the complexity and unique features of such compounds (J. Hanuza et al., 1997).
Scientific Research Applications
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Synthesis of Pyridine Alkaloids
- Application: 3-Iodopyridine, which is similar to 3-Chloro-4-iodopyridine, can be used in the synthesis of pyridine alkaloids such as theonelladins C, niphatesine C, xestamine D, and theonelladins D .
- Results: The result is the production of specific pyridine alkaloids, which have various uses in biological research and potentially in pharmaceutical applications .
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Production of NAD±Dependent Inhibitors
- Application: 2-Iodopyridine, another isomer of iodopyridine, is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
- Results: The result is the production of specific NAD±dependent inhibitors, which have various uses in biological research and potentially in pharmaceutical applications .
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Production of 3-Phenylphenazopyridine
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Synthesis of Multifunctional Pyridine Derivatives
- Application: Iodopyridine, which includes 3-Chloro-4-iodopyridine, is one of a large variety of commercially accessible, highly halogenated heterocyclic compounds. These highly halogenated heterocyclic derivatives are routinely synthesized on an industrial scale for use in biological applications and as intermediates .
- Results: The result is the production of multifunctional pyridine derivatives, which have various uses in biological research and potentially in pharmaceutical applications .
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Production of 2-Iodopyridine
- Application: 2-Iodopyridine is a halopyridine with a chemical formula C5H4IN and the molecular weight 205.00 g/mol. In the production of 2-iodopyridine, iodotrimethylsilicone is utilized as a catalyst. This may be done using either 2-chloropyridine or 2-bromopyridine .
- Results: The result is the production of 2-Iodopyridine, which is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
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Production of 3-Phenylphenazopyridine
Safety And Hazards
3-Chloro-4-iodopyridine may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
3-chloro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-3-8-2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBYRRNGPVSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504043 | |
Record name | 3-Chloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-iodopyridine | |
CAS RN |
77332-79-7 | |
Record name | 3-Chloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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